![molecular formula C16H15ClN6O4 B2893347 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide CAS No. 899945-34-7](/img/structure/B2893347.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide
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Overview
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring . It also has a tert-butyl group, a nitro group, and a benzamide group attached to it.Scientific Research Applications
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including analogs of the specified compound, have shown affinity for A1 adenosine receptors. Research demonstrates their potential as modulators of adenosine receptor activity, with modifications at various positions influencing their interaction and efficacy (Harden, Quinn, & Scammells, 1991).
Anticancer Activity
Certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds, especially those with specific substitutions, exhibit potent inhibitory activity against various cancer cell lines, including human breast adenocarcinoma MCF-7 cells, highlighting their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).
Antitumor Activity via Structural Modification
Novel oxadiazoles and trifluoromethylpyridines related to natural products have been synthesized, incorporating pyrazolo[3,4-d]pyrimidine units to improve lipophilicity for better cell wall barrier transport. These compounds have shown antitumor activity in vitro, with one specific derivative exhibiting significant potency across various cell lines, suggesting a promising avenue for antitumor drug development (Maftei et al., 2016).
Insecticidal and Antibacterial Potential
Research into pyrimidine linked pyrazole heterocyclics has explored their insecticidal and antimicrobial potentials. These studies offer insights into the structural requirements for biological activity, providing a basis for the development of new compounds with enhanced bioactivity for agricultural and medicinal applications (Deohate & Palaspagar, 2020).
Positron Emission Tomography (PET) Imaging Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and labeled with fluorine-18, demonstrating potential as PET imaging agents for tumor detection. These compounds offer insights into tumor metabolism and environment, contributing to the advancement of diagnostic imaging in oncology (Xu et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetCalcium/calmodulin-dependent protein kinase type II subunit gamma and Androgen receptor . These targets play crucial roles in various cellular processes, including signal transduction, gene expression, and cell growth.
Mode of Action
Similar compounds have been described asATP-competitive inhibitors , suggesting that this compound might also interact with its targets by competing with ATP.
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-10(7-19-22)15(25)21(8-18-13)20-14(24)9-4-5-11(17)12(6-9)23(26)27/h4-8H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIVLEJVDIQCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide |
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